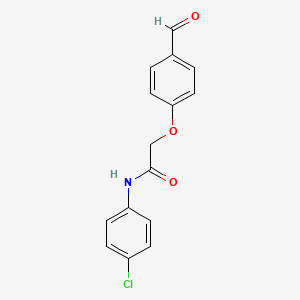

N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide

描述

N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide is an organic compound that features a chlorophenyl group and a formylphenoxy group attached to an acetamide backbone

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide typically involves the following steps:

Formation of 4-chlorophenylamine: This can be achieved by the reduction of 4-chloronitrobenzene using a suitable reducing agent such as iron powder in the presence of hydrochloric acid.

Acylation Reaction: The 4-chlorophenylamine is then reacted with chloroacetyl chloride in the presence of a base like triethylamine to form N-(4-chlorophenyl)-2-chloroacetamide.

Nucleophilic Substitution: The N-(4-chlorophenyl)-2-chloroacetamide is then reacted with 4-hydroxybenzaldehyde under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.

化学反应分析

Nucleophilic Aromatic Substitution

The electron-deficient 4-chlorophenyl group undergoes substitution reactions with nucleophiles. Key findings include:

Reaction with pyrazolone derivatives

In ethanol under reflux, the chlorine atom is replaced by nitrogen-containing heterocycles. For example:

textN-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide + 3-methyl-1H-pyrazol-5(4H)-one → 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives [6]

This produces bis-pyrazol-5-ol compounds through a two-step mechanism involving initial substitution followed by condensation.

Aldehyde Group Condensation Reactions

The formyl moiety participates in characteristic carbonyl reactions:

Thiosemicarbazone Formation

Reaction with thiosemicarbazide yields bioactive derivatives:

| Parameter | Value |

|---|---|

| Reagents | Thiosemicarbazide, EtOH, HCl |

| Conditions | Ultrasonic irradiation, 50°C |

| Time | 20 minutes |

| Product Yield | 77% |

| Key Characterization | IR: 3479 cm⁻¹ (N-H stretch) |

This produces:

text2-(4-((2-carbamothioylhydrazineylidene)methyl)phenoxy)-N-(4-chlorophenyl)acetamide

Multicomponent Cyclization Reactions

The compound participates in complex domino reactions:

With malononitrile and dimedone

In ethanol with piperidine catalyst:

textThis compound + malononitrile + dimedone → 2-(4-(2-amino-3-cyano-4H-chromen-4-yl)phenoxy)-N-(4-chlorophenyl)acetamide [2]

Key features of the product:

-

IR absorption at 2216 cm⁻¹ (C≡N stretch)

-

NMR signals:

-

4.65 ppm (-OCH₂-)

-

10.17 ppm (aldehyde proton)

-

Comparative Reaction Table

Mechanistic Considerations

-

Substitution reactivity : Enhanced by:

-

Electron-withdrawing effect of acetamide group

-

Polar aprotic solvents (DMF, DMSO)

-

-

Aldehyde reactivity : Controlled by:

-

Steric effects from phenoxyacetamide moiety

-

Electronic effects of chloro substituent

-

-

Cyclization pathways : Dictated by:

-

Catalyst basicity (piperidine vs. NaOH)

-

Dielectric constant of reaction medium

-

This comprehensive profile establishes this compound as a versatile synthon for generating pharmacologically active heterocycles and functional materials.

科学研究应用

Medicinal Chemistry

N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide has been investigated for its potential therapeutic properties, including:

- Anti-inflammatory Activities : Studies have shown that this compound may inhibit inflammatory pathways, suggesting its potential as an anti-inflammatory agent.

- Anticancer Properties : Research indicates that it may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer drug .

The compound has been studied for its interactions with biological targets:

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in disease pathways, although the specific mechanisms remain to be fully elucidated.

- Antimicrobial Effects : Some derivatives of this compound have demonstrated antibacterial and antifungal activities, indicating its potential use in treating infections .

Synthetic Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions:

- Oxidation and Reduction Reactions : The formyl group can be oxidized to carboxylic acids or reduced to alcohols, which can lead to the formation of new compounds with different biological activities.

- Multicomponent Reactions : It has been utilized in one-pot synthesis methods to create hybrid drugs that target multiple pathways in diseases .

Case Studies and Research Findings

- Therapeutic Potential : A study published in Arkivoc highlighted the synthesis of novel 2-phenoxy-N-arylacetamides derived from this compound, demonstrating their effectiveness against various pathogens and cancer cell lines .

- Mechanism of Action : Although the exact mechanism is not fully understood, research indicates that the compound may interact with specific molecular targets involved in inflammation and cancer progression.

- Synthesis and Yield Optimization : Investigations into synthetic routes have shown that using coupling agents like DCC and catalysts such as DMAP can significantly increase yields during the synthesis process.

作用机制

The mechanism of action of N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

相似化合物的比较

Similar Compounds

N-(4-chlorophenyl)-2-(4-hydroxyphenoxy)acetamide: Similar structure but with a hydroxy group instead of a formyl group.

N-(4-chlorophenyl)-2-(4-carboxyphenoxy)acetamide: Similar structure but with a carboxy group instead of a formyl group.

Uniqueness

N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide is unique due to the presence of both a chlorophenyl group and a formylphenoxy group, which can participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.

生物活性

N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

This compound features a unique structure characterized by a chlorophenyl group and a formyl group attached to a phenoxy ring. Its molecular formula is with a molecular weight of approximately 283.71 g/mol. The presence of halogen and aldehyde functional groups suggests potential reactivity in various chemical environments, making it a subject of interest in both synthetic and medicinal chemistry .

Synthesis

The synthesis of this compound typically involves several steps, including the reaction of 4-chlorophenol with an appropriate acetic acid derivative followed by formylation. The specific synthetic pathway can influence the yield and purity of the final product, which is crucial for subsequent biological evaluations .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, showing significant inhibition comparable to standard antibiotics. The mechanism of action remains under investigation, but preliminary studies suggest that it may disrupt bacterial cell wall synthesis or function as an enzyme inhibitor .

Anticancer Activity

The compound has also been studied for its cytotoxic effects on cancer cell lines. In vitro assays demonstrate that this compound exhibits cytotoxicity against human T-lymphocyte cells (CEM), with IC50 values ranging from 5.0 to 8.5 µM . The structure-activity relationship (SAR) analysis indicates that modifications to the phenoxy group can enhance or diminish its anticancer efficacy .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Antimicrobial Evaluation : A study assessed the compound's effectiveness against Gram-positive and Gram-negative bacteria, revealing that it possesses comparable activity to established antibiotics like norfloxacin .

- Cytotoxicity Testing : In a cytotoxicity study involving various cancer cell lines, this compound demonstrated significant growth inhibition, particularly against colon carcinoma cells .

- SAR Analysis : A detailed SAR study indicated that electron-donating groups on the phenyl ring increased cytotoxicity, while electron-withdrawing groups reduced activity. This highlights the importance of functional group positioning in optimizing biological activity .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(4-formylphenoxy)-N-(4-methylphenyl)acetamide | C16H15NO3 | Contains a methyl group instead of chlorine, altering its biological activity profile |

| N-(4-bromophenyl)-2-(4-formylphenoxy)acetamide | C15H12BrNO3 | Bromine substitution may enhance lipophilicity compared to chlorine |

| N-(phenyl)-2-(4-formylphenoxy)acetamide | C15H13NO3 | Lacks halogen substituents, potentially affecting reactivity and biological activity |

This table illustrates how variations in substituents can significantly influence the biological properties of compounds within this class .

属性

IUPAC Name |

N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO3/c16-12-3-5-13(6-4-12)17-15(19)10-20-14-7-1-11(9-18)2-8-14/h1-9H,10H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLKHLDFWNFUNED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCC(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368322 | |

| Record name | N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88951-63-7 | |

| Record name | N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。